2-METHOXY-5-(3-{4-METHOXY-3-[(PROPAN-2-YL)CARBAMOYL]PHENYL}ADAMANTAN-1-YL)-N-(PROPAN-2-YL)BENZAMIDE
Overview
Description
3,3’-tricyclo[3311~3,7~]decane-1,3-diylbis(N-isopropyl-6-methoxybenzamide) is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-isopropyl-6-methoxybenzamide) involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. One common method involves the use of Diels-Alder reactions followed by reductive cyclization and radical addition-fragmentation reactions . The reaction conditions typically require specific reagents such as samarium(II) iodide (SmI2) and light-initiated radical initiators .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce the number of steps. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-isopropyl-6-methoxybenzamide) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols.
Scientific Research Applications
3,3’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-isopropyl-6-methoxybenzamide) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-isopropyl-6-methoxybenzamide) involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or activating their function. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: A simpler tricyclic compound with similar structural features.
Adamantane: Another tricyclic compound with a different arrangement of carbon atoms.
1,3-dimethyltricyclo[3.3.1.1~3,7~]decane: A derivative with additional methyl groups.
Uniqueness
3,3’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-isopropyl-6-methoxybenzamide) is unique due to its specific functional groups and the potential for diverse chemical reactions. Its structure allows for specific interactions with biological targets, making it valuable for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methoxy-5-[3-[4-methoxy-3-(propan-2-ylcarbamoyl)phenyl]-1-adamantyl]-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N2O4/c1-19(2)33-29(35)25-12-23(7-9-27(25)37-5)31-14-21-11-22(15-31)17-32(16-21,18-31)24-8-10-28(38-6)26(13-24)30(36)34-20(3)4/h7-10,12-13,19-22H,11,14-18H2,1-6H3,(H,33,35)(H,34,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWSMYVFWVMLSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC(=C(C=C5)OC)C(=O)NC(C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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